Oct-7-yn-4-one
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Overview
Description
Oct-7-yn-4-one: is an organic compound with the molecular formula C8H12O It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond
Preparation Methods
Synthetic Routes and Reaction Conditions:
Sonogashira Coupling Reaction: One common method for synthesizing Oct-7-yn-4-one involves the Sonogashira coupling reaction. This reaction typically uses a palladium catalyst and copper co-catalyst to couple an alkyne with an aryl or vinyl halide.
Alkyne-Zipper Reaction: Another method involves the alkyne-zipper reaction, where an internal alkyne is converted to a terminal alkyne using a strong base like sodium hydride in the presence of a diamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of these processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Oct-7-yn-4-one can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Lithium aluminum hydride and hydrogen gas with a palladium catalyst are typical reducing agents.
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace a functional group in the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Substituted alkynes and alkenes.
Scientific Research Applications
Chemistry: Oct-7-yn-4-one is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and materials. Its unique structure allows for the formation of various derivatives through chemical modifications .
Biology and Medicine: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. These molecules can be studied for their potential therapeutic effects and mechanisms of action .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of Oct-7-yn-4-one involves its interaction with various molecular targets and pathways. For instance, in chemical reactions, the triple bond in this compound can act as a reactive site for nucleophilic and electrophilic attacks. This reactivity is harnessed in synthetic chemistry to create diverse products .
Comparison with Similar Compounds
1-Octyn-3-ol: This compound has a similar alkyne structure but with a hydroxyl group at the third carbon.
1-Octen-7-yne: Another alkyne with a similar carbon chain length but differing in the position of the triple bond.
Uniqueness: Oct-7-yn-4-one is unique due to its specific positioning of the triple bond and carbonyl group, which imparts distinct reactivity and properties compared to other alkynes. This makes it particularly useful in specialized synthetic applications and research .
Properties
Molecular Formula |
C8H12O |
---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
oct-7-yn-4-one |
InChI |
InChI=1S/C8H12O/c1-3-5-7-8(9)6-4-2/h1H,4-7H2,2H3 |
InChI Key |
IIFBQNVRTLXAKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CCC#C |
Origin of Product |
United States |
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